An In-depth Technical Guide to 3-(Indol-3-YL) Lactate and its Role in Immune System Modulation
An In-depth Technical Guide to 3-(Indol-3-YL) Lactate and its Role in Immune System Modulation
Abstract
3-(Indol-3-YL) lactate, also known as indole-3-lactic acid (ILA), is a pivotal metabolite derived from the microbial fermentation of dietary tryptophan. Once considered a simple metabolic byproduct, ILA is now recognized as a significant signaling molecule that mediates the complex crosstalk between the gut microbiota and the host immune system. This guide provides a comprehensive technical overview of ILA's biosynthesis, its molecular mechanisms of action on various immune cells, and its emerging therapeutic potential. We will delve into the causality behind experimental designs for studying ILA, provide detailed protocols for key assays, and summarize the current understanding of how this metabolite shapes immune homeostasis and response.
Introduction: The Significance of a Microbial Metabolite
The host immune system is intricately linked with the gut microbiome. Microbial metabolites are key players in this relationship, acting as messengers that can influence both local and systemic immune responses. Among these, tryptophan derivatives have garnered significant attention.[1] ILA is produced by a range of commensal bacteria, including species of Bifidobacterium and Lactobacillus, which convert dietary tryptophan into this immunomodulatory molecule.[2][3][4] Its presence in the gut and circulation allows it to interact with various host cells, influencing processes from intestinal barrier integrity to the differentiation and function of T cells and macrophages.[1][5] This guide will explore the core pathways through which ILA exerts its effects and provide the technical framework for its investigation.
Biosynthesis and Metabolism of 3-(Indol-3-YL) Lactate
The journey from dietary tryptophan to bioactive ILA is a multi-step process primarily carried out by gut bacteria.
-
The Pathway: The synthesis of ILA begins with the deamination of tryptophan by bacterial aromatic aminotransferases, which converts it into indole-3-pyruvic acid.[2] This intermediate is then reduced by a dehydrogenase to form ILA.[2] This reductive pathway is distinct from the oxidative pathways that produce other indole metabolites like indole-3-acetic acid (IAA).[6]
-
Key Microbial Producers: Several bacterial species are known to produce ILA, with particularly high levels observed in infant-type Human-Residential Bifidobacteria (HRB), such as Bifidobacterium longum subsp. infantis and Bifidobacterium breve.[4][7][8] Lactiplantibacillus plantarum is another notable producer.[3] The prevalence of these bacteria in the gut can, therefore, significantly impact the host's exposure to ILA.
Caption: Bacterial conversion of tryptophan to ILA.
Core Mechanisms of Immune Modulation
ILA's immunomodulatory effects are primarily mediated through its interaction with specific host cell receptors. The Aryl Hydrocarbon Receptor (AhR) is the most extensively studied target.[1][2][9]
Aryl Hydrocarbon Receptor (AhR) Activation
The AhR is a ligand-activated transcription factor historically known for its role in responding to environmental toxins. However, it is now clear that endogenous and microbial-derived ligands, including ILA, are key to its physiological function in the immune system.[1]
-
Mechanism of Action: Upon entering a cell, ILA binds to the cytosolic AhR, causing a conformational change that allows it to translocate to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[10]
-
Downstream Effects: AhR activation by ILA has been shown to:
-
Enhance Intestinal Barrier Function: By promoting the expression of tight junction proteins and stimulating the production of the cytokine IL-22 from innate lymphoid cells (ILCs), which aids in epithelial repair.[9][11]
-
Modulate T Cell Differentiation: AhR signaling can influence the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).
-
Regulate Myeloid Cell Function: ILA can direct the differentiation of macrophages and reduce the production of pro-inflammatory cytokines like IL-8 and TNF-α from intestinal epithelial cells and macrophages.[5][12][13]
-
Alleviate Inflammaging: In aged mice, ILA has been shown to activate AhR signaling, which reduces the expression of senescence markers and pro-inflammatory molecules in endothelial cells.[14]
-
Caption: ILA-mediated AhR signaling pathway.
Other Potential Mechanisms
While AhR is a primary target, ILA's effects may not be exclusively mediated through this receptor.
-
GPR35 Activation: There is emerging evidence suggesting that ILA can act as an agonist for G-protein coupled receptor 35 (GPR35), which is expressed on various immune cells.
-
Nrf2 Pathway: ILA has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, which can contribute to its anti-inflammatory effects.[11][15]
Impact on Specific Immune Cell Subsets
ILA exerts distinct effects on different components of the innate and adaptive immune systems.
-
Macrophages and Dendritic Cells: ILA can attenuate the activation of macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS).[12][16] It has been shown to decrease the production of pro-inflammatory cytokines.[12]
-
Innate Lymphoid Cells (ILCs): In the gut, ILA can stimulate Group 3 ILCs (ILC3s) via AhR to produce IL-22, a cytokine crucial for maintaining intestinal epithelial barrier integrity and antimicrobial defense.[9]
-
T Cells: ILA can influence the differentiation of T cells, potentially promoting regulatory phenotypes and suppressing inflammatory ones.[4] It has also been shown to enhance the function of CD8+ T cells in the context of cancer.[5]
| Immune Cell Type | Key Receptor(s) | Primary Effect of ILA | Reference |
| Macrophages | AhR, Nrf2 | Attenuation of LPS-induced activation; Decreased pro-inflammatory cytokine release. | [12][16] |
| Intestinal Epithelial Cells | AhR, Nrf2 | Enhanced barrier function; Reduced IL-8 expression. | [11][13] |
| Innate Lymphoid Cells (ILC3) | AhR | Increased IL-22 production. | [9] |
| T Cells | AhR | Modulation of differentiation (Treg/Th17 balance); Enhanced CD8+ function. | [4][5] |
| Endothelial Cells | AhR | Reduced expression of senescence and pro-inflammatory markers. | [14] |
Experimental Protocols for Studying ILA Function
Investigating the immunomodulatory effects of ILA requires robust and well-controlled experimental designs. Here, we provide foundational protocols for in vitro and analytical studies.
Protocol: In Vitro Stimulation of Immune Cells with ILA
Causality Statement: This protocol is designed to assess the direct effect of ILA on cytokine production from primary human immune cells (PBMCs) or specific cell lines (e.g., macrophage-like RAW 264.7) in a controlled environment. The inclusion of a pro-inflammatory stimulus (LPS) is critical to create an inflammatory context, allowing for the evaluation of ILA's anti-inflammatory or modulatory capacity. Using a dose-range of ILA is essential for determining concentration-dependent effects.
Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, culture an appropriate immune cell line (e.g., HT-29 for epithelial cells, RAW 264.7 for macrophages) according to standard protocols.
-
Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Allow cells to adhere overnight if required.
-
-
ILA Treatment:
-
Prepare a stock solution of ILA (e.g., 100 mM in DMSO) and dilute it in culture medium to final concentrations. A typical dose-range to test is 1 µM, 10 µM, and 100 µM.[2]
-
Self-Validation: Include a vehicle control (medium with the highest concentration of DMSO used) to account for any solvent effects.
-
Pre-treat the cells with the different concentrations of ILA or vehicle control for 24 hours.[2]
-
-
Inflammatory Challenge:
-
Following pre-treatment, stimulate the cells with a pro-inflammatory agent, such as LPS (100 ng/mL) or TNF-α, for a defined period (e.g., 6-24 hours).
-
Self-Validation: Include a negative control (no LPS) and a positive control (LPS without ILA pre-treatment) to establish baseline and maximal inflammatory responses.
-
-
Endpoint Analysis:
-
Collect the cell culture supernatant by centrifugation.
-
Measure cytokine levels (e.g., IL-8, IL-1β, TNF-α, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, cell lysates can be prepared for gene expression analysis (qRT-PCR) of target genes (e.g., CYP1A1 as a marker of AhR activation).
-
Caption: Workflow for in vitro ILA stimulation.
Protocol: Analytical Measurement of ILA in Biological Samples
Causality Statement: To correlate ILA levels with physiological or pathological states, accurate quantification is necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this due to its high sensitivity and specificity, allowing for the precise measurement of ILA even at low concentrations in complex biological matrices like plasma or fecal extracts.[2][3]
Methodology:
-
Sample Preparation:
-
Plasma/Serum: Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C). Collect the supernatant.
-
Bacterial Culture Supernatant: Centrifuge the culture to pellet bacteria (e.g., 5000 x g for 10 min). Filter the supernatant through a 0.22 µm filter.[4]
-
Self-Validation: Spike a parallel sample with a known concentration of an ILA standard to determine extraction efficiency.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase C18 column (e.g., Waters SunFire C18).
-
Use a gradient elution method with two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
A typical gradient might run from 10% B to 90% B over 15-20 minutes at a flow rate of 0.2-0.5 mL/min.[3][4]
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
The precursor ion for ILA is [M-H]⁻ at m/z 204.0659.[2]
-
Perform tandem mass spectrometry (MS/MS) for confirmation and quantification using characteristic fragment ions.
-
Self-Validation: Generate a standard curve using a serial dilution of a purified ILA standard to ensure accurate quantification.
-
Therapeutic Potential and Future Directions
The immunomodulatory properties of ILA position it as a promising therapeutic candidate for a range of conditions.
-
Inflammatory Bowel Disease (IBD): By enhancing the gut barrier and promoting anti-inflammatory responses, ILA or ILA-producing probiotics could help ameliorate the chronic inflammation characteristic of IBD.[11]
-
Autoimmune Diseases: In preclinical models of multiple sclerosis, ILA supplementation has been shown to dampen neuroinflammation and promote remyelination.[6]
-
Psoriasis and Atopic Dermatitis: ILA has demonstrated the ability to alleviate epidermal hyperproliferation in psoriasis models through an AhR-dependent mechanism.[9]
-
Cancer Immunotherapy: By enhancing the function of cytotoxic CD8+ T cells, ILA could potentially be used as an adjuvant to improve the efficacy of cancer immunotherapies.[5]
Future research should focus on elucidating the full range of ILA's molecular targets, understanding its pharmacokinetic and pharmacodynamic properties in humans, and conducting clinical trials to validate its therapeutic efficacy in these and other immune-mediated diseases.
References
-
Indole-3-Lactic Acid Inhibits Keratinocyte Proliferation Through the Aryl Hydrocarbon Receptor in Psoriasis. (2025). ResearchGate. Available at: [Link]
-
Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine. (n.d.). PubMed Central. Available at: [Link]
-
Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells. (2020). PubMed Central. Available at: [Link]
-
Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells. (2020). PubMed Central. Available at: [Link]
-
Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro. (2022). MDPI. Available at: [Link]
-
Indole-3-lactic acid (ILA) has anti-inflammatory effects and enhances immunity in breastfed infants... (n.d.). ResearchGate. Available at: [Link]
-
Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2. (2023). PubMed Central. Available at: [Link]
-
Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation. (2024). PubMed. Available at: [Link]
-
Activation of aryl hydrocarbon receptor signaling by indole-3-lactic acid from Bacillus velezensis DS2 reinforces gut mucosal immunity and attenuates inflammaging in aged mice. (2025). PubMed. Available at: [Link]
-
Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Impact of Indole 3 Lactate Supplementation in Multiple Sclerosis Animal Models. (2024). YouTube. Available at: [Link]
-
Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants. (n.d.). MDPI. Available at: [Link]
-
Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-induced Neurite Outgrowth in PC12 Cells. (n.d.). MDPI. Available at: [Link]
-
(PDF) Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells. (2025). ResearchGate. Available at: [Link]
-
(PDF) Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of aryl hydrocarbon receptor signaling by indole-3-lactic acid from Bacillus velezensis DS2 reinforces gut mucosal immunity and attenuates inflammaging in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
